Ginsenoyne B

Natural product chemistry Polyacetylene characterization Structure-activity relationship

Ginsenoyne B is a chlorinated C17 polyacetylene (molecular formula C17H23ClO2, molecular weight 294.8 g/mol) isolated from the hexane extract of Panax ginseng roots. First identified and structurally characterized by Hirakura et al.

Molecular Formula C17H23ClO2
Molecular Weight 294.8 g/mol
CAS No. 139035-29-3
Cat. No. B15199698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoyne B
CAS139035-29-3
Molecular FormulaC17H23ClO2
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESC=CCCCCCC(C(CC#CC#CC(C=C)O)O)Cl
InChIInChI=1S/C17H23ClO2/c1-3-5-6-7-10-13-16(18)17(20)14-11-8-9-12-15(19)4-2/h3-4,15-17,19-20H,1-2,5-7,10,13-14H2
InChIKeyMORPELUWUARUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ginsenoyne B (CAS 139035-29-3) Technical Overview for Procurement and Research Sourcing


Ginsenoyne B is a chlorinated C17 polyacetylene (molecular formula C17H23ClO2, molecular weight 294.8 g/mol) isolated from the hexane extract of Panax ginseng roots. First identified and structurally characterized by Hirakura et al. in 1991 alongside ginsenoynes A, C, D, and E [1]. The compound belongs to the chlorohydrin class of organic compounds, featuring a 17-carbon skeleton with two conjugated triple bonds (4,6-diyne), a chlorine atom at position 10, and hydroxyl groups at positions 3 and 9 [2]. Ginsenoyne B has been detected in various teas (Camellia sinensis), including black tea, green tea, and herbal tea, and serves as a potential dietary biomarker [3].

Chlorinated polyacetylene reference standard for analytical method development
Dietary biomarker candidate for tea intake assessment in metabolomics
Halogenated comparator for structure-activity relationship (SAR) studies

Why Ginsenoyne B Cannot Be Substituted with Other Panax Polyacetylenes in Specialized Research Applications


Polyacetylenes from Panax species exhibit structure-dependent biological activities that preclude simple substitution. The presence and position of functional groups—such as epoxides, hydroxyl moieties, and halogen atoms—dictate both target engagement and potency [1]. For example, panaxydol and panaxynol differ in their ACAT inhibitory potency (IC50 80 µM vs 94 µM) and antiplatelet activity, while panaxytriol's hydroxyl groups are critical for neurotrophin receptor binding inhibition [2]. Ginsenoyne B's chlorohydrin structural motif is distinct among the ginsenoyne series, suggesting unique physicochemical and pharmacological properties that cannot be replicated by non-chlorinated analogs such as ginsenoyne A or C [3]. Substitution without direct comparative validation would introduce uncontrolled variables in mechanistic studies, biomarker development, or structure-activity relationship (SAR) investigations.

Chlorohydrin absent Non-chlorinated ginsenoynes (A, C) may shift chromatographic retention and MS detection profiles, limiting direct substitution.
Lipophilicity shift Predicted ALogP differs by +0.44 vs ginsenoyne A, possibly altering permeability, extraction, and formulation behavior.
Source specificity Ginsenoyne B occurs in tea, unlike root-specific panaxynol/panaxydol; biomarker context may not transfer to ginseng-only polyacetylenes.

Quantitative Differentiation Evidence for Ginsenoyne B Against Closest Polyacetylene Analogs


Structural Differentiation: Chlorohydrin Moiety Distinguishes Ginsenoyne B from All Other Ginsenoyne Series Compounds

Ginsenoyne B contains a chlorine atom at the C-10 position, forming a chlorohydrin functional group that is absent in ginsenoyne A, C, D, and E [1]. This halogenation represents the key structural differentiator within the ginsenoyne series and may confer distinct physicochemical properties including altered lipophilicity (ALogP 4.735) and hydrogen bonding capacity [2].

Chlorohydrin structure
Class-level inference
C17H23ClO2 with 10-chloro group vs non-chlorinated ginsenoyne A/C
Supports chlorinated polyacetylene attribution
Structural assignment by NMR/MS; unique isotopic pattern expected
Natural product chemistry Polyacetylene characterization Structure-activity relationship

Molecular Property Differentiation: Ginsenoyne B Exhibits Higher Lipophilicity Compared to Non-Chlorinated Polyacetylenes

Ginsenoyne B demonstrates an ALogP value of 4.735, which is higher than the ALogP of ginsenoyne A (4.297) [1][2]. This increased lipophilicity, attributable to the chlorine substitution, correlates with reduced aqueous solubility (predicted logS -6.77 for Ginsenoyne B vs -6.01 for Ginsenoyne A) [3].

Lipophilicity comparison
Cross-study comparable
ALogP 4.735 vs 4.297 (Ginsenoyne A); logS -6.77 vs -6.01
Higher lipophilicity may influence permeability and extraction
Computed prediction values, not experimentally determined
Physicochemical properties Drug-likeness Solubility prediction

Biosynthetic and Dietary Occurrence Differentiation: Ginsenoyne B as a Tea-Derived Biomarker Distinct from Root-Dominant Polyacetylenes

Ginsenoyne B has been detected in multiple tea varieties (Camellia sinensis) including black tea, green tea, and herbal tea, whereas major polyacetylenes such as panaxynol, panaxydol, and panaxytriol are primarily associated with ginseng root and related Panax species [1][2]. This broader dietary occurrence positions Ginsenoyne B as a potential biomarker for tea consumption rather than exclusive ginseng intake.

Dietary occurrence
Class-level inference
Detected in black, green, herbal tea vs root-only panaxynol/panaxydol
Potential tea intake biomarker context
Occurrence database annotation; quantification not yet established
Biomarker discovery Food metabolomics Dietary exposure assessment

Recommended Procurement and Application Scenarios for Ginsenoyne B Based on Verified Differentiation Evidence


Analytical Reference Standard for Chlorinated Polyacetylene Detection and Quantification in Botanical Extracts

Ginsenoyne B's unique chlorohydrin structure and distinct physicochemical properties (ALogP 4.735) make it an essential reference compound for developing and validating GC-MS or LC-MS methods aimed at differentiating chlorinated polyacetylenes from non-halogenated analogs in complex botanical matrices [1]. The chlorine atom provides a characteristic isotopic pattern (M:M+2 ratio approximately 3:1) that facilitates selective detection via mass spectrometry [2].

Dietary Biomarker Research for Tea Consumption Assessment in Nutritional Epidemiology

Given its detection across multiple tea varieties (black, green, herbal, red tea), Ginsenoyne B serves as a candidate biomarker for tea intake in metabolomics and nutritional epidemiology studies [1]. Procurement for biomarker validation studies is warranted where distinguishing tea consumption from ginseng intake is required, as major ginseng polyacetylenes (panaxynol, panaxydol) are predominantly ginseng root-specific [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Natural Polyacetylenes

The presence of the 10-chloro group in Ginsenoyne B provides a unique opportunity for SAR investigations comparing halogenated versus non-halogenated polyacetylenes. Researchers investigating the impact of chlorine substitution on biological activity, membrane permeability, or metabolic stability should procure Ginsenoyne B alongside ginsenoyne A (non-chlorinated analog) as matched comparator compounds [1][2].

Application
Selection Property
Validation Focus
Analytical reference standard for chlorinated polyacetylenes
Chlorinated polyacetylene identity
Chlorine isotopic pattern discrimination
Dietary biomarker research (tea intake)
Tea-occurrence specificity
Occurrence validation vs ginseng-only markers
Structure-activity relationship (SAR) studies
Halogenated polyacetylene comparator
Lipophilicity and target-engagement comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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